1-Nitro-3-(trifluoromethylsulfonyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

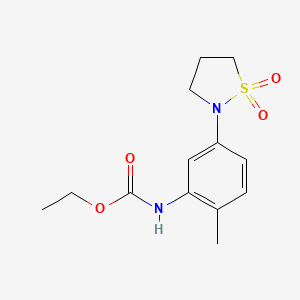

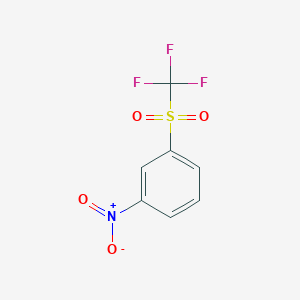

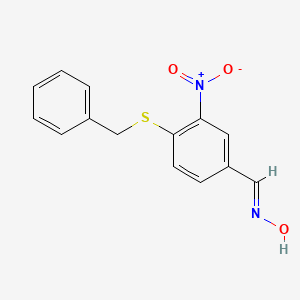

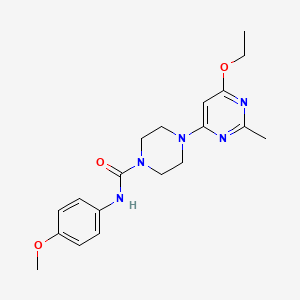

1-Nitro-3-(trifluoromethylsulfonyl)benzene is a chemical compound with the molecular formula C7H4F3NO4S . It is also known by other names such as 3-(Trifluoromethylsulfonyl)nitrobenzene .

Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a trifluoromethylsulfonyl group (-CF3SO2) attached to it . The molecular weight of this compound is 255.17100 .Wissenschaftliche Forschungsanwendungen

Dissociative Electron Attachment Studies

Research on halocarbon-derivatives of nitro-benzene, including 1-nitro-3(1122-tetrafluoroethoxy)-benzene and 4-fluoro-3-nitro-benzo-trifluoride, explores their interactions with electrons. These studies are significant for understanding the electron capture processes and the formation of transient negative ions (TNIs) and dissociative attachment products in these compounds (Wnorowska, Kočišek, & Matejčík, 2014).

Solubility in Ionic Liquids

The solubility of various gases, including benzene, in ionic liquids such as 1-n-butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl) imide has been studied. This research helps in understanding the interactions and solubility behaviors of benzene and related compounds in different ionic liquids (Anthony, Anderson, Maginn, & Brennecke, 2005).

Synthesis and Nucleophilic Aromatic Substitution

Studies have been conducted on the synthesis and nucleophilic aromatic substitution of related compounds, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. These research efforts provide insights into the synthetic pathways and reactivity of such compounds, which are valuable for chemical synthesis and industrial applications (Ajenjo et al., 2016).

Applications in Organic Synthesis

There is research on the one-pot synthesis and asymmetric oxidation of similar compounds, such as 2-nitro-4-(trifluoromethyl)benzene containing sulfides. This showcases the potential of these compounds in organic synthesis, especially in the creation of enantiomerically enriched compounds (Rodygin, Rubtsova, Kutchin, & Slepukhin, 2011).

Crystallography and Structural Analysis

Research in crystallography has explored the structural properties of isomers of 3-nitrobenzotrifluoride, such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene. Understanding the crystal structures of these compounds helps in the development of new materials and in the analysis of their physical properties (Lynch & Mcclenaghan, 2003).

Gas Separation Processes

The application of ionic liquids for the separation of benzene from mixtures, such as hexane and benzene mixtures, has been researched. This is particularly relevant for industrial separation processes and environmental technology (Gonzalez et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 1-Nitro-3,5-bis(trifluoromethyl)benzene, indicates that it is considered hazardous. It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

1-nitro-3-(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-3-1-2-5(4-6)11(12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAOZCLTNCRPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide](/img/structure/B2789824.png)

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2789831.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2789832.png)

![6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789835.png)

![1,7-Bis[(4-methylphenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2789840.png)

![4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2789843.png)